3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
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Step 1: Preparation of Pyrimidine Intermediate
- Reactants: 4,6-dimethylpyrimidine
- Conditions: Catalysts such as palladium or copper, solvents like ethanol or methanol, and temperatures around 80-100°C.
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Step 2: Preparation of Pyridine Intermediate
- Reactants: 6-methoxypyridine
- Conditions: Similar catalysts and solvents as the pyrimidine preparation, with temperatures around 70-90°C.
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Step 3: Coupling Reaction
- Reactants: Pyrimidine intermediate, pyridine intermediate, and benzamide
- Conditions: Catalysts like palladium on carbon, solvents such as dimethylformamide (DMF), and temperatures around 100-120°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); temperatures around 25-50°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in halogenated or nucleophile-substituted compounds.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide shares structural similarities with other compounds, such as:
- 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-methoxypyridin-3-yl)benzamide
- 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-ethoxypyridin-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)24-15-6-4-5-14(10-15)18(25)23-16-7-8-17(26-3)20-11-16/h4-11H,1-3H3,(H,23,25)(H,21,22,24) |
InChI Key |
GKKHFVFUXRHTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CN=C(C=C3)OC)C |
Origin of Product |
United States |
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